Product packaging for (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol(Cat. No.:)

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

Cat. No.: B13012581
M. Wt: 215.04 g/mol
InChI Key: YPXQKMUDRAZXCL-ZETCQYMHSA-N
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Description

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B13012581 (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1

InChI Key

YPXQKMUDRAZXCL-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)Br)O

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)O

Origin of Product

United States

The Significance of the 2,3 Dihydrobenzofuran Core in Contemporary Chemical Research

The 2,3-dihydrobenzofuran (B1216630) motif is recognized as a "privileged scaffold" in medicinal chemistry and materials science. enamine.net This rigid heterocyclic system, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a core component in a vast number of biologically active natural products and synthetic compounds. rsc.org Natural products containing this core structure have demonstrated a wide array of biological activities, including anti-HIV, antimalarial, anticancer, and anti-inflammatory properties. rsc.org

The stability and defined three-dimensional geometry of the 2,3-dihydrobenzofuran skeleton make it an ideal framework for the design of new therapeutic agents and functional materials. enamine.net Its ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties.

The Role of Chirality in Brominated Benzofuran Derivatives for Stereoselective Applications

The introduction of chirality into the 2,3-dihydrobenzofuran (B1216630) scaffold, as seen in (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol, is crucial for its application in stereoselective synthesis. The spatial arrangement of substituents around the chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems.

The bromine atom at the 7-position serves multiple purposes. It can act as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of additional complexity. Furthermore, the electronic properties of the bromine atom can influence the reactivity of the entire molecule.

The development of synthetic methods to produce enantiomerically pure chiral dihydrobenzofurans is an active area of research. Techniques such as nickel-catalyzed asymmetric addition of aryl halides to ketones have been shown to produce chiral 3-hydroxy-2,3-dihydrobenzofurans with high enantioselectivity. nih.gov Another approach involves the enantioselective one-pot synthesis of structurally similar compounds, such as (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, which has been achieved with high enantiomeric excess. nih.gov These methods highlight the feasibility of producing this compound with a high degree of stereochemical control.

Key Synthetic Approaches to Chiral Dihydrobenzofurans

MethodDescriptionKey Features
Nickel-Catalyzed Asymmetric Addition Intramolecular cyclization of an aryl halide onto a ketone, catalyzed by a chiral nickel complex.Provides access to chiral tertiary alcohols at the C3 position with high enantioselectivity. nih.gov
Enantioselective Heck-Matsuda Reaction Palladium-catalyzed intramolecular reaction to form the dihydrobenzofuran ring.Can be used to generate chiral centers with high enantiomeric ratios. nih.gov
Biocatalytic Strategies Use of engineered enzymes to catalyze the formation of chiral dihydrobenzofurans.Offers high diastereo- and enantioselectivity under mild conditions.
Chiral Resolution Separation of a racemic mixture of 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) into its individual enantiomers.A classical method to obtain the desired (R)-enantiomer.

Current Research Frontiers and Unaddressed Challenges in the Chemistry of R 7 Bromo 2,3 Dihydrobenzofuran 3 Ol

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The formation of the 2,3-dihydrobenzofuran ring system is the foundational step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic and one-pot procedures.

Cyclization and Ring-Closing Approaches to Dihydrobenzofuran Systems

Intramolecular cyclization is a primary strategy for constructing the dihydrobenzofuran core. These reactions involve forming the crucial ether linkage by connecting a phenolic oxygen with a suitably functionalized two-carbon side chain. A classic example is the intramolecular Williamson ether synthesis. More advanced methods often rely on transition-metal catalysis to facilitate the ring closure.

Another powerful technique is ring-closing metathesis (RCM). This approach typically starts with a 1-allyl-2-allyloxybenzene substrate. organic-chemistry.org A ruthenium catalyst is used to mediate an isomerization of the allyl groups, followed by an RCM reaction to form the dihydrobenzofuran ring. organic-chemistry.org This method is valued for its efficiency and tolerance of various functional groups on the aromatic ring. organic-chemistry.org Electrophilic cyclization has also been employed as a key step in forming complex fused-ring systems containing a dihydrobenzofuran moiety. researchgate.net The success of these ring-closing reactions often depends on stereoelectronic factors, where the reacting atoms must be able to achieve the correct trajectory to form the transition state, a principle outlined by Baldwin's rules. youtube.com

Catalytic Routes for Dihydrobenzofuran Formation

Transition-metal catalysis has become indispensable for the synthesis of dihydrobenzofuran derivatives, offering high efficiency and broad functional group compatibility. nih.govnih.gov Palladium catalysts are widely used in Heck-type reactions, where an o-halophenol is coupled with an alkene to form the heterocyclic ring. nih.govorganic-chemistry.org For instance, a highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to produce chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Copper-based catalysts are employed in one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes. nih.gov Rhodium(III) catalysts have been utilized for the C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes to construct dihydrobenzofurans. nih.govorganic-chemistry.org Iridium-catalyzed intramolecular cycloaddition and Iron-catalyzed Claisen rearrangement of allyl aryl ethers also represent effective routes to the dihydrobenzofuran skeleton. nih.gov

Table 1: Selected Catalytic Systems for Dihydrobenzofuran Core Construction

Catalyst System Substrate Type Reaction Type Reference
Palladium(0)/TY-Phos o-Bromophenols + 1,3-Dienes Heck/Tsuji-Trost Reaction organic-chemistry.org
Rhodium(III) N-Phenoxyacetamides + 1,3-Dienes C-H Activation/[3+2] Annulation nih.govorganic-chemistry.org
Copper(I) Iodide o-Hydroxy Aldehydes + Amines + Alkynes One-Pot Multicomponent Reaction nih.gov
Iridium Complex o-Allyl/Prenyl Phenols Intramolecular Cycloaddition nih.govnih.gov
Iron(III) Chloride Allyl Aryl Ethers Claisen Rearrangement nih.gov
Ruthenium Complex 1-Allyl-2-allyloxybenzenes Isomerization/Ring-Closing Metathesis organic-chemistry.org

Development of One-Pot Synthetic Sequences for Benzofuranol Derivatives

To enhance synthetic efficiency and reduce waste, one-pot methodologies that combine multiple reaction steps without isolating intermediates are highly desirable. Several such sequences have been developed for dihydrobenzofuran derivatives. For example, a one-pot, two-step transamidation procedure has been used to diversify C3-arylated benzofuran (B130515) products following a C-H arylation step. mdpi.com This modular approach allows for the rapid generation of diverse libraries of benzofuran derivatives. mdpi.com

Another innovative one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) in the presence of a copper bromide catalyst to yield amino-substituted benzofuran skeletons in high yields. nih.gov Similarly, Brønsted acids like acetic acid can catalyze the one-pot heteroannulation of benzoquinones to produce benzofuran structures. nih.govdtu.dk These cascade or tandem reactions streamline the synthesis by forming multiple bonds in a single operation, providing a practical route to complex heterocyclic systems. researchgate.netresearchgate.netrsc.org

Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-ol Scaffolds

Creating the chiral center at the C-3 position with a specific configuration, such as the (R)-enantiomer, is the most critical challenge in synthesizing the title compound. This requires precise stereocontrol, which is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis for Stereocontrol at C-3

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. One direct approach involves the enantioselective intramolecular addition of aryl halides to ketone functionalities. organic-chemistry.org This method, using a suitable chiral ligand and metal catalyst, can generate chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities. organic-chemistry.org

Organocatalysis offers a metal-free alternative for achieving stereocontrol. Chiral phosphoric acids have been successfully used as catalysts in the [3+2] annulation of quinone monoimines with hydroxymaleimides to produce dihydrobenzofurans with high enantioselectivity. nih.govresearchgate.net In another strategy, a bifunctional aminoboronic acid was shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral dihydrobenzofurans with high enantiomeric excess (ee). organic-chemistry.org Chemoenzymatic strategies, combining metal-catalyzed reactions with enzymatic resolutions, have also been developed to access optically active 2,3-dihydrobenzofuran derivatives. researchgate.net

Table 2: Selected Asymmetric Catalytic Methods for C-3 Stereocontrol | Catalyst/Method | Reaction Type | Substrate | Outcome | Reference | | :--- | :--- | :--- | :--- | | Pd/TY-Phos | Heck/Tsuji-Trost Reaction | o-Bromophenol + 1,3-Diene | Chiral 2,3-dihydrobenzofuran | organic-chemistry.org | | Chiral Phosphoric Acid | [3+2] Annulation | Quinone + Enaminone | Chiral 2,3-dihydrobenzofuran | researchgate.net | | Aminoboronic Acid | Intramolecular oxa-Michael | α,β-Unsaturated Carboxylic Acid | Chiral 2,3-dihydrobenzofuran | organic-chemistry.org | | Cinchona Alkaloid Derivative | Intramolecular Michael Addition | Phenolic α,β-Unsaturated Ester | cis-2,3-dihydrobenzofuran (up to 99% ee) | nih.gov | | Iron(III)/Lipase | Cycloaddition/Enantioselective Acylation | Styrene + Quinone | Optically Active 2,3-dihydrobenzofuran | researchgate.net |

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classic and reliable method for inducing asymmetry in a reaction. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a subsequent ring-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

An example of this strategy is the use of (R)-pantolactone as a chiral auxiliary. nih.gov In a synthesis of 2,3-dihydrofurans, the auxiliary was attached to a 2-diazo-3-siloxybutenoate precursor. nih.gov A rhodium-catalyzed reaction with a vinyl ether led to a diastereoselective cyclopropanation. The stereochemistry of this reaction was controlled by the pantolactone auxiliary. Subsequent treatment of the resulting cyclopropane (B1198618) intermediate allows for rearrangement to the dihydrofuran ring system, after which the auxiliary can be removed. nih.gov This methodology provides a robust pathway for controlling the absolute stereochemistry of the heterocyclic product.

Biocatalytic Approaches for Stereoselective Hydroxylation and Ring Closure

Biocatalysis offers a powerful and environmentally benign strategy for creating chiral molecules, including the stereochemically rich 2,3-dihydrobenzofuran scaffold. rochester.edu Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity.

One prominent biocatalytic strategy involves the enzymatic resolution of a racemic mixture of 2,3-dihydrobenzofuran derivatives. researchgate.net For instance, a racemic mixture of a precursor alcohol can be subjected to acetylation using a lipase, such as Amano Lipase PS, in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, leaving the other unreacted. This difference in reactivity allows for the straightforward separation of the acylated and unacylated enantiomers, providing access to the optically active alcohol.

Another innovative approach utilizes engineered heme-containing proteins, such as myoglobin (B1173299) (Mb), to perform asymmetric transformations. rochester.edupearson.com Engineered myoglobins have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically complex 2,3-dihydrobenzofuran scaffolds with exceptional purity (>99.9% de and ee). rochester.edu While this specific example focuses on cyclopropanation, it highlights the potential of engineered metalloproteins to catalyze challenging abiotic carbene transfer reactions, opening avenues for future development of biocatalysts for direct stereoselective hydroxylation or ring closure to form chiral alcohols like this compound.

The combination of metal-catalyzed reactions with enzymatic resolutions presents a hybrid strategy. An initial racemic synthesis of a 2,3-dihydrobenzofuran derivative can be performed using a catalyst like an iron(III) salt, followed by an enzymatic resolution step to isolate the desired enantiomer in high optical purity. researchgate.net

Biocatalytic Strategy Enzyme/Catalyst Reaction Type Key Advantage Reference
Kinetic ResolutionLipase (e.g., Amano Lipase PS)Transesterification/AcylationHigh enantioselectivity for separating racemic alcohols. researchgate.net
Asymmetric CyclopropanationEngineered Myoglobin (Mb)Carbene TransferExceptional diastereo- and enantioselectivity (>99.9% de, ee). rochester.edu
Hybrid Chemoenzymatic SynthesisIron(III) salt + LipaseCyclization + Kinetic ResolutionCombines the efficiency of metal catalysis with the selectivity of enzymes. researchgate.net

Regioselective Introduction of the Bromo Substituent at the C-7 Position

Achieving regioselective bromination at the C-7 position of the 2,3-dihydrobenzofuran ring is a significant synthetic challenge due to the multiple potentially reactive sites on the benzene (B151609) ring. The directing effects of the ether oxygen and the dihydrofuran ring structure influence the outcome of electrophilic substitution reactions.

Direct bromination of an unsubstituted 2,3-dihydrobenzofuran precursor using electrophilic bromine sources like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) often leads to a mixture of products. The ether oxygen atom is an ortho-, para-director, activating the C-5 and C-7 positions for electrophilic attack. However, the regioselectivity can be poor, with bromination also potentially occurring at the C-5 position or even on the furan (B31954) ring, depending on the reaction conditions and the stability of the intermediates. researchgate.net Studies on the bromination of benzofuran derivatives have shown that the reaction proceeds via an electrophilic attack, typically at the 2-position of the furan ring. researchgate.net For the dihydrobenzofuran system, the aromatic ring is the primary site of electrophilic substitution. The competition between the C-5 and C-7 positions makes direct bromination a less reliable method for synthesizing the pure 7-bromo isomer. nsf.gov

To overcome the regioselectivity issues of direct bromination, directed ortho-metalation (DoM) has emerged as a powerful and precise strategy. cdnsciencepub.combaranlab.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca

In the context of synthesizing 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855), a common strategy involves starting with a precursor like a 2-allylphenol. The phenolic hydroxyl group can be protected with a suitable DMG, such as a carbamate (B1207046) (-OCONR₂), which is one of the most powerful DMGs. cdnsciencepub.comuwindsor.ca The synthetic sequence would typically be:

Protection/DMG Installation: The phenolic hydroxyl group of a precursor is converted into a potent DMG.

Directed ortho-Metalation: The molecule is treated with a strong lithium base (e.g., s-BuLi in the presence of TMEDA) at low temperatures. The DMG directs the lithium to deprotonate the C-6 position of the phenol (B47542) ring (which will become the C-7 position of the benzofuran). cdnsciencepub.com

Bromination: The resulting ortho-lithiated species is quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂F₄) to install the bromine atom with perfect regioselectivity.

Cyclization and Deprotection: Subsequent chemical steps are performed to form the dihydrofuran ring and remove the directing group, yielding the 7-bromo-2,3-dihydrobenzofuran (B1291467) core.

This DoM approach provides excellent regiocontrol that is often difficult to achieve through classical electrophilic substitution. cdnsciencepub.comnih.gov

Step Reagents Purpose Reference
1. DMG Installatione.g., ClCON(i-Pr)₂Convert -OH to a Directed Metalation Group (DMG). cdnsciencepub.com
2. Directed ortho-Metalations-BuLi, TMEDA, THF, -78 °CRegioselective deprotonation ortho to the DMG. baranlab.org
3. Brominatione.g., 1,2-dibromotetrafluoroethaneQuench the lithiated intermediate to install bromine. cdnsciencepub.com
4. Cyclization/DeprotectionVariousForm the dihydrofuran ring and unveil the final product. nih.gov

The mechanism of electrophilic aromatic substitution, including bromination, on the benzofuran ring system is governed by the electronic properties of the heterocyclic system and the stability of the reaction intermediates. libretexts.org The reaction typically proceeds through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or sigma (σ) complex. libretexts.orgnih.gov

Formation of the σ-complex: The electrophile (e.g., Br⁺, or a polarized Br-Br molecule) attacks the electron-rich aromatic ring, forming a covalent bond and a resonance-stabilized carbocation (the σ-complex). nih.govsemanticscholar.org For a 2,3-dihydrobenzofuran, the ether oxygen atom donates electron density to the benzene ring, activating the ortho (C-7) and para (C-5) positions.

Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

The regioselectivity of the reaction—whether the bromine adds to C-5 or C-7—is determined by the relative stability of the corresponding σ-complex intermediates. The ether oxygen at position 1 can stabilize a positive charge at C-7 through resonance more effectively than it can at C-5. However, steric hindrance from the fused dihydrofuran ring can also play a role. Theoretical calculations and kinetic studies on related systems show that the electrophilic attack on the benzofuran nucleus is a complex interplay of electronic and steric factors. semanticscholar.orgresearchgate.net In furan itself, electrophilic substitution strongly favors the 2-position due to superior resonance stabilization of the intermediate cation. pearson.com In the benzofuran system, this inherent reactivity of the furan moiety competes with the directing effects on the benzene ring. researchgate.net

The introduction of a bromine atom at the C-7 position creates a valuable synthetic handle for further transformations and can be leveraged in stereoselective synthesis. nih.gov A brominated intermediate can be used in several ways:

Asymmetric Catalysis: The bromine atom can influence the stereochemical outcome of subsequent reactions. For example, in a transition-metal-catalyzed asymmetric cyclization, the steric and electronic properties of the bromine atom on the substrate can lead to preferential formation of one enantiomer.

Chiral Resolution: A racemic mixture of 7-bromo-2,3-dihydrobenzofuran-3-ol can be synthesized first. The bromine atom does not interfere with standard resolution techniques. The racemic alcohol can then be resolved into its constituent enantiomers using methods described in the following section.

Cross-Coupling Reactions: The C-Br bond serves as a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the C-7 position after the chiral center at C-3 has been established. organic-chemistry.org This modular approach allows for the creation of a library of complex derivatives from a single, enantiopure brominated intermediate. nih.gov

Chromatographic and Crystallographic Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture of (±)-7-Bromo-2,3-dihydrobenzofuran-3-ol, a resolution step is necessary to isolate the desired (R)-enantiomer.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for both analytical assessment of enantiomeric purity and preparative separation of enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Crystallographic Resolution: This classical method involves the derivatization of the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Common resolving agents for alcohols include chiral carboxylic acids or their derivatives.

The process is as follows:

Diastereomer Formation: The racemic alcohol, (±)-7-Bromo-2,3-dihydrobenzofuran-3-ol, is reacted with an enantiopure chiral acid (e.g., (R)-mandelic acid or a derivative) to form a mixture of two diastereomeric esters: ((R)-acid, (R)-alcohol) and ((R)-acid, (S)-alcohol).

Separation: Unlike enantiomers, diastereomers have different physical properties, such as solubility. quora.com This difference allows them to be separated by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor.

Liberation of Enantiomer: The separated diastereomeric ester is then hydrolyzed (e.g., via saponification) to cleave the ester bond, liberating the enantiomerically pure this compound and recovering the chiral resolving agent.

As mentioned previously, enzymatic resolution is also a highly effective technique that falls under this category, where an enzyme selectively reacts with one enantiomer in the racemic mixture, allowing for the easy separation of the reacted and unreacted forms. researchgate.net

Transformations Involving the Bromo Substituent

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds by coupling the aryl bromide with various organometallic reagents. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent at the C-7 position. The hydroxyl group at C-3 may require protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent interference with the reaction intermediates.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. cnr.itresearchgate.net This reaction would yield 7-alkynyl-2,3-dihydrobenzofuran-3-ol derivatives, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions with an amine base. cnr.it

Negishi Coupling: This coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance, though the organozinc reagents are moisture-sensitive.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene position. organic-chemistry.org An enantioselective Heck-Matsuda reaction has been utilized in the synthesis of related 3,3-disubstituted-2,3-dihydrobenzofurans, highlighting the utility of this reaction class for functionalizing the dihydrobenzofuran core. organic-chemistry.org

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions as they would be applied to a substrate like this compound.

Reaction Coupling Partner Typical Palladium Catalyst Typical Base Typical Solvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, DiPEATHF, DMF
NegishiOrganozinc ReagentPd(PPh₃)₄, PdCl₂(dppf)-THF, DMF
HeckAlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 7-bromo-2,3-dihydrobenzofuran-3-ol is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged Meisenheimer intermediate. The dihydrobenzofuran ring system lacks such activation, making direct displacement of the bromide by nucleophiles under standard SNAr conditions unfavorable. Alternative pathways, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions, are theoretically possible but are often unselective and not commonly employed for substrates of this nature.

Reductive Debromination and Hydrogenation Strategies

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for accessing the corresponding 2,3-dihydrobenzofuran-3-ol scaffold.

Catalytic Hydrogenation: A common and efficient method for this transformation is catalytic hydrogenation. This involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) with a base such as sodium bicarbonate to neutralize the hydrogen bromide byproduct. sci-hub.se This method is known for its high efficiency and selectivity, often leaving other functional groups intact. organic-chemistry.org

Reactions at the Hydroxyl Group at C-3

The secondary alcohol at the C-3 position is a versatile functional group that can undergo a variety of transformations, including protection, diversification, and oxidation.

Esterification and Etherification for Protection and Diversification

The hydroxyl group can be readily converted into esters or ethers. These reactions are not only useful for creating diverse libraries of compounds but are also crucial for protecting the alcohol during subsequent reactions at the C-7 position.

Esterification: this compound can be reacted with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. Alternatively, carboxylic acids can be coupled with the alcohol using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Etherification: The formation of ethers can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. Benzyl ethers are common protecting groups for alcohols and can be formed using benzyl bromide under basic conditions.

Oxidation Reactions and Subsequent Transformations

The secondary alcohol at C-3 can be oxidized to the corresponding ketone, 7-bromo-2,3-dihydrobenzofuran-3-one . This transformation opens up a wide range of subsequent chemical manipulations at the C-3 position.

Oxidation Reactions: Several mild and selective oxidation methods are available to convert the secondary alcohol to a ketone without affecting other parts of the molecule.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. organic-chemistry.orgbyjus.com It is known for its mild conditions and tolerance of many functional groups. wikipedia.org

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP) reagent, a hypervalent iodine compound. wikipedia.orgwikipedia.org It is highly efficient, proceeds under neutral conditions at room temperature, and is compatible with a wide array of sensitive functional groups. wikipedia.org

The resulting ketone, 7-bromo-2,3-dihydrobenzofuran-3-one , is a versatile intermediate. The carbonyl group can undergo various nucleophilic additions (e.g., Grignard reactions, organolithium additions) to generate tertiary alcohols. It can also be a substrate for reductive amination to introduce amine functionalities at the C-3 position.

Below is an interactive data table summarizing common oxidation methods for converting the C-3 alcohol to a ketone.

Oxidation Method Reagents Typical Conditions Byproducts
Swern Oxidation1. DMSO, (COCl)₂ 2. Substrate 3. Et₃NCH₂Cl₂, -78 °C to RTDimethyl sulfide, CO, CO₂
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureIodinane, Acetic Acid

Stereoselective Derivatization and Inversion of Configuration at C-3

The secondary alcohol at the C-3 position is a prime site for stereoselective derivatization. One of the most effective methods for achieving an inversion of configuration at this center is the Mitsunobu reaction. organic-chemistry.orgchemistrysteps.comnih.gov This reaction allows for the conversion of a secondary alcohol into a variety of other functional groups with a predictable and clean inversion of stereochemistry.

The mechanism of the Mitsunobu reaction involves the activation of the hydroxyl group by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgchemistrysteps.com This activation transforms the hydroxyl into a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. chemistrysteps.comnih.gov

For this compound, this would lead to the formation of the corresponding (S)-configured derivative. The choice of nucleophile can be broad, provided its conjugate acid has a suitable pKa, generally below 13. tcichemicals.com

Table 1: Reagents and Products in the Mitsunobu Reaction for Inversion of Configuration

Reagent/ReactantRoleExample Product from this compound
Triphenylphosphine (PPh3)Phosphine(S)-7-Bromo-2,3-dihydrobenzofuranyl derivative
Diethyl azodicarboxylate (DEAD)Azodicarboxylate
Benzoic acidNucleophile (proncleophile)(S)-7-Bromo-2,3-dihydrobenzofuran-3-yl benzoate
PhthalimideNucleophile (proncleophile)N-((S)-7-Bromo-2,3-dihydrobenzofuran-3-yl)phthalimide

Prior to such transformations, it is often necessary to protect other reactive sites in the molecule. The hydroxyl group itself can be protected using a variety of protecting groups to prevent unwanted reactions during multi-step syntheses. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), acetals (e.g., tetrahydropyranyl (THP) ether), and benzyl (Bn) ethers. libretexts.orglibretexts.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Modifications of the 2,3-Dihydrobenzofuran Ring System

The 2,3-dihydrobenzofuran scaffold can undergo further modifications, either on the aromatic portion or through rearrangements of the heterocyclic ring.

Further Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is already substituted with a bromine atom and an ether linkage as part of the dihydrofuran ring. These substituents direct the position of any further electrophilic aromatic substitution reactions. The ether oxygen is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org The bromine atom is a deactivating group but is also an ortho, para-director. libretexts.org

The directing effects of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. youtube.combyjus.com In the case of 7-bromo-2,3-dihydrobenzofuran, the positions ortho and para to the strongly activating ether oxygen are C-6 and C-4, respectively. The position ortho to the bromine atom is C-6. Therefore, incoming electrophiles are most likely to attack the C-6 position, and to a lesser extent, the C-4 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Bromo-2,3-dihydrobenzofuran

PositionActivating/Deactivating InfluencePredicted Reactivity
C-4para to ether oxygenModerately favored
C-5meta to both groupsDisfavored
C-6ortho to both ether oxygen and bromineHighly favored

Studies on the electrochemical bromination of benzofuran have shown that substitution occurs preferentially at the C-5 position, and subsequently at the C-7 position to yield the 5,7-dibromo derivative. researchgate.net While this is for the fully aromatic benzofuran, it provides insight into the substitution patterns of the benzofuran ring system. For the dihydrobenzofuran system , the electronic effects of the substituents are paramount.

Rearrangement Reactions and Ring-Opening Pathways

The 2,3-dihydrobenzofuran-3-ol structural motif can be susceptible to rearrangement and ring-opening reactions, typically under acidic or Lewis acidic conditions. mdpi.comyoutube.com Protonation of the C-3 hydroxyl group, followed by the loss of water, can generate a carbocation at the C-3 position. This carbocation can then undergo various transformations.

One possibility is a 1,2-hydride shift from C-2 to C-3, leading to a more stable carbocation that could be trapped by a nucleophile. Alternatively, rearrangement of the ring itself could occur. While specific examples for this compound are not extensively documented in readily available literature, analogous systems provide insight into potential pathways. For instance, Lewis acid-catalyzed rearrangements of 2,3-epoxyalcohols, which share some structural similarities, are known to proceed through complex mechanistic pathways involving ring-opening and intramolecular attack. youtube.com

Acid-catalyzed ring-opening of the dihydrofuran ring is another potential reaction pathway. youtube.com This would likely involve protonation of the ether oxygen, followed by cleavage of one of the C-O bonds. The stability of the resulting intermediates would dictate the feasibility and outcome of such a reaction. The presence of the electron-withdrawing bromine atom on the aromatic ring could influence the electron density of the ether oxygen and thus affect its propensity to be protonated.

Application of R 7 Bromo 2,3 Dihydrobenzofuran 3 Ol As a Chiral Building Block

Utilization in the Synthesis of Chiral Pharmaceutical Intermediates

(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a documented key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of enzyme inhibitors. Its most notable application is as a precursor to chiral amines, which are fundamental components of many drug candidates.

A primary use of this compound is in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. For instance, patent literature describes a synthetic route where this compound is the starting material for producing the corresponding (S)-amine. This transformation typically proceeds via activation of the alcohol, for example, by converting it into a mesylate. This is followed by a nucleophilic substitution with an azide (B81097) source, such as sodium azide, which occurs with inversion of stereochemistry (an SN2 reaction). The resulting (S)-azide is then reduced to furnish the desired (S)-7-bromo-2,3-dihydrobenzofuran-3-amine.

This chiral amine is a crucial fragment for the construction of potent and selective EGFR modulators. The bromine atom is often retained until a later stage of the synthesis, where it can be used to couple the benzofuran (B130515) moiety with other complex parts of the final drug molecule. The production of this specific chiral amine from this compound highlights the building block's direct relevance in creating high-value pharmaceutical intermediates.

Precursor in the Total Synthesis of Enantiopure Natural Products and Analogs

While direct application of this compound in the total synthesis of specific natural products is not extensively documented in publicly available literature, its structural motif is present in numerous bioactive natural compounds. The 2,3-dihydrobenzofuran (B1216630) skeleton is a core feature of many natural products, and synthetic chemists often rely on chiral building blocks to construct these molecules.

The utility of this building block can be inferred from its potential for elaboration. The chiral alcohol and the bromo-substituent allow for the synthesis of complex analogs of natural products. For example, the bromine atom can be functionalized through reactions like Suzuki, Stille, or Heck cross-couplings to append side chains that mimic or modify the structures of naturally occurring substances. Simultaneously, the chiral center at C-3 ensures the correct stereochemistry, which is often crucial for biological activity.

Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The development of new chiral ligands is a cornerstone of asymmetric catalysis. Chiral scaffolds like this compound are valuable starting points for creating novel ligand architectures. The rigid bicyclic structure helps to create a well-defined chiral environment around a metal center.

The alcohol functional group can be used as an anchor point to attach phosphine (B1218219) groups or other coordinating moieties. The bromine atom offers a secondary site for modification, allowing for the synthesis of bidentate ligands. For example, the bromine could be replaced with a diphenylphosphine (B32561) group via a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine. The alcohol could be etherified to introduce another coordinating arm. Although specific ligands derived directly from this compound are not prominently featured in current literature, its structure is highly suitable for such applications in the field of asymmetric catalysis.

Scaffold for Stereodefined Materials Chemistry

In the field of materials science, there is a growing interest in chiral molecules for the development of advanced materials with unique optical or electronic properties. Chiral liquid crystals, polymers, and organic frameworks can exhibit properties like circular dichroism and circularly polarized luminescence, which have applications in displays, sensors, and spintronics.

This compound serves as a potential scaffold for creating such stereodefined materials. The rigid benzofuran core can be incorporated into larger polymeric structures or macrocycles. The bromine atom is an ideal handle for polymerization reactions, such as Sonogashira or Suzuki polycondensation, allowing the chiral unit to be integrated into a polymer backbone. The defined stereochemistry of the building block would translate into a chiral, helical polymer structure. While this remains a prospective application, the molecular features of this compound make it a promising candidate for future research in chiral materials.

Advanced Spectroscopic and Analytical Methodologies for Structural and Enantiomeric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol, providing detailed information about the carbon-hydrogen framework.

Determining the absolute configuration of a chiral center is a critical analytical challenge. For this compound, NMR methods offer powerful solutions. One common approach involves the use of chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). When a CSR is added to a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with the enantiomers. This interaction induces significant changes in the chemical shifts of the protons near the coordination site (the hydroxyl group at C3), resulting in separate signals for the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric ratio.

Alternatively, the absolute configuration can be determined by converting the alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid). The resulting Mosher esters exhibit distinct NMR spectra due to the magnetic anisotropy of the phenyl group in the reagent. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester plane, the absolute configuration at the C3 stereocenter can be definitively assigned.

While 1D NMR (¹H and ¹³C) provides primary structural data, 2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at the stereocenter (H3) and the diastereotopic protons of the methylene (B1212753) group at C2. It would also map the couplings between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This is crucial for assigning the carbon signals for C2, C3, and the aromatic CH groups based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is arguably the most powerful 2D NMR technique for assembling the molecular skeleton. For instance, it would show correlations from the H2 protons to the aromatic quaternary carbon C7a, and from the H3 proton to the aromatic carbon C3a, confirming the connectivity of the dihydrofuran ring to the benzene (B151609) ring. Correlations from aromatic protons to the brominated carbon (C7) would confirm the bromine's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming relative stereochemistry and conformational preferences. For this molecule, NOESY can reveal the spatial relationship between the H3 proton and the H2 protons, providing insight into the conformation of the five-membered dihydrofuran ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H2~4.3-4.7 (2H, m)~75C3, C3a, C7a
H3~5.1-5.4 (1H, t or dd)~95C2, C3a, C4
OHVariableN/AN/A
H4~6.8 (1H, d)~122C3, C5, C6, C7a
H5~7.2 (1H, t)~130C4, C6, C7
H6~6.9 (1H, d)~112C4, C5, C7, C7a
C3aN/A~125H2, H3, H4
C7N/A~105H5, H6
C7aN/A~158H2, H6

Note: Predicted values are estimates based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For a molecule with the formula C₈H₇BrO₂, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio, leading to two peaks of almost equal intensity separated by approximately 2 Da for any bromine-containing fragment.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged pieces. For this compound, common fragmentation pathways would include the neutral loss of a water molecule (H₂O) from the alcohol, cleavage of the dihydrofuran ring, and loss of the bromine atom.

Table 2: Predicted HRMS Data and Major Fragments for C₈H₇BrO₂

Ion/FragmentFormulaCalculated m/z ([M+H]⁺)Description
Molecular Ion[C₈H₈BrO₂]⁺214.9702 / 216.9682Protonated parent molecule
Loss of Water[C₈H₆BrO]⁺196.9599 / 198.9579Dehydration of the alcohol
Retro-Diels-Alder[C₇H₅BrO]⁺183.9545 / 185.9525Cleavage of the ether bond and loss of formaldehyde
Loss of Bromine[C₈H₈O₂]⁺136.0524Loss of a bromine radical from the parent ion

Note: m/z values are for the protonated species [M+H]⁺ and show the pair of peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute stereochemistry of a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule.

This map provides precise coordinates for each atom, revealing exact bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, the analysis can determine the absolute configuration (R or S) without ambiguity by observing anomalous dispersion effects, often facilitated by the presence of a heavy atom like bromine. A successful crystallographic analysis of this compound would provide definitive proof of its structure and the (R) configuration at the C3 stereocenter, serving as an ultimate reference for other stereochemical assignment methods.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chiral chromatography is the primary method for separating enantiomers and quantifying the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a chiral sample. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing compounds like this compound. The separation is typically performed on columns packed with a CSP, such as derivatized cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. researchgate.net For analogous compounds, Daicel Chiralcel columns are frequently reported to give excellent separation. nih.gov By comparing the retention time of the analyte to that of a known standard or a racemic mixture, the identity of the enantiomer can be confirmed and its purity calculated from the relative peak areas in the chromatogram.

Table 3: Representative Chiral HPLC Method for Dihydrobenzofuran Analogs

ParameterCondition
ColumnDaicel Chiralcel OJ-3 (or similar cellulose-based CSP)
Mobile PhaseIsopropanol in Hexane (e.g., 5% v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Temperature25-30 °C nih.gov
DetectionUV at 254 nm or 280 nm

Chiral Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, chiral GC offers high resolution. The stationary phases in these columns are often cyclodextrin (B1172386) derivatives. gcms.cz While direct analysis of the alcohol is possible, it can sometimes be advantageous to derivatize the hydroxyl group (e.g., by acetylation) to improve its chromatographic properties and prevent peak tailing. The separation mechanism is the same as in HPLC: differential interaction with the CSP leads to different retention times for the (R) and (S) enantiomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. An IR spectrum of this compound would be expected to show distinct peaks confirming its key structural features.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this molecule, Raman would be useful for observing vibrations of the aromatic ring and the C-Br bond. The availability of Raman spectra for related benzofuranols supports its utility in characterization. chemicalbook.com

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Bond/Functional GroupVibration Type
3600-3200O-H (Alcohol)Stretching (Broad)
3100-3000C-H (Aromatic)Stretching
3000-2850C-H (Aliphatic)Stretching
1600-1450C=C (Aromatic)Ring Stretching
1260-1000C-O (Ether, Alcohol)Stretching
690-515C-BrStretching

Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique that provides critical information regarding the absolute configuration and conformational preferences of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like this compound, which contains a stereogenic center at the C3 position and a UV-active benzofuran (B130515) chromophore, CD spectroscopy offers profound insights into its three-dimensional structure.

The electronic transitions of the benzene ring in the dihydrobenzofuran system are particularly sensitive to the chiral environment. The observed CD spectrum is a result of the coupling between these electronic transitions and the chiral center. The resulting Cotton effects—characteristic changes in optical rotation in the vicinity of an absorption band—provide a fingerprint of the molecule's stereochemistry. wikipedia.org

For 2,3-dihydrobenzofuran (B1216630) derivatives, the electronic transitions of the aromatic chromophore, specifically the ¹L(b) band (typically appearing around 270-300 nm) and the ¹L(a) band (around 220-240 nm), are of primary interest. The signs and magnitudes of the Cotton effects associated with these bands are directly related to the absolute configuration at the chiral center(s) and the conformation of the dihydrofuran ring. researchgate.net

A key aspect of interpreting the CD spectra of 2,3-dihydrobenzofuran systems is the conformation of the five-membered dihydrofuran ring. This ring is not planar and can adopt various envelope or twisted conformations. The helicity of this ring system, defined by the spatial arrangement of the atoms, significantly influences the observed CD spectrum. Research on related 2,3-dihydrobenzo[b]furan chromophores has established a helicity rule: a P (positive) or M (negative) helicity of the heterocyclic ring generally leads to a negative or positive Cotton effect, respectively, for the ¹L(b) band. nih.gov However, it is crucial to note that substituents on the fused benzene ring can modulate or even invert this rule. researchgate.netnih.gov In the case of this compound, the bromine atom at the C7 position is expected to exert a significant electronic and steric influence on the chromophore and, consequently, on the chiroptical properties.

Based on studies of analogous dihydrobenzofuran neolignans, a positive Cotton effect for the ¹L(b) band is often indicative of an (S) configuration at the chiral carbon adjacent to the aromatic ring, while a negative Cotton effect suggests an (R) configuration. researchgate.net Therefore, it is predicted that the experimental CD spectrum of this compound would exhibit a negative Cotton effect in the 270-300 nm region.

The table below outlines the predicted chiroptical data for this compound based on the analysis of structurally related compounds.

Spectroscopic ParameterPredicted Value/Observation for this compoundReference Compound Class
¹L(b) Band Wavelength ~270-300 nmDihydrobenzofuran Neolignans researchgate.net
¹L(b) Band Cotton Effect NegativeDihydrobenzofuran Neolignans researchgate.net
¹L(a) Band Wavelength ~220-240 nmDihydrobenzofuran Neolignans researchgate.net
¹L(a) Band Cotton Effect Variable, dependent on conformationGeneral Chiroptical Principles
Molar Ellipticity [θ] Not available without experimental dataN/A

Conformational studies using CD spectroscopy would involve analyzing the spectrum under various conditions (e.g., different solvents or temperatures) to observe any changes in the Cotton effects. Such changes would indicate shifts in the conformational equilibrium of the dihydrofuran ring. By correlating these spectral changes with theoretical calculations for different stable conformers, a detailed picture of the molecule's conformational landscape can be developed.

Theoretical and Computational Studies of R 7 Bromo 2,3 Dihydrobenzofuran 3 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules like (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, energy, and electronic distribution.

Conformational Analysis and Energy Landscapes

The dihydrofuran ring of this compound is not planar, leading to different spatial arrangements, or conformations, of the atoms. The orientation of the hydroxyl group relative to the fused benzene (B151609) ring can significantly impact the molecule's stability and reactivity.

Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. By rotating the C2-C3 and C3-O bonds, a landscape of the molecule's potential energy can be mapped out. The most stable conformers are those with the lowest energy, and their relative populations can be estimated using the Boltzmann distribution. The bromine atom at the 7-position can influence the conformational preferences through steric and electronic effects.

Illustrative Conformational Energy Data:

A hypothetical conformational search for this compound could yield data such as the following, where conformers differ by the dihedral angle of the hydroxyl group.

ConformerDihedral Angle (H-O-C3-C2)Relative Energy (kcal/mol)Predicted Population (%)
1 60°0.0075.3
2 180°1.2014.5
3 -60°0.8510.2

This table is for illustrative purposes and does not represent experimentally verified data.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity. DFT calculations can provide valuable insights into the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. In this compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential (red), making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group will be a region of positive potential (blue). The bromine atom, with its electron-withdrawing nature, will also influence the electronic landscape of the aromatic ring.

Hypothetical Electronic Properties:

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

This table is for illustrative purposes and does not represent experimentally verified data.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict various spectroscopic properties, which can be invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. idc-online.comliverpool.ac.uknih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum. For this compound, computational methods can help to distinguish the signals of the diastereotopic protons on the dihydrofuran ring.

Circular Dichroism (CD) Spectra: Since this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the electronic transitions and their corresponding rotatory strengths. The predicted CD spectrum can be compared with an experimental spectrum to determine the absolute configuration of a newly synthesized compound.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions involving this compound and its derivatives.

Transition State Analysis for Stereoselective and Regioselective Pathways

Many reactions involving dihydrobenzofurans can lead to multiple products, particularly when new stereocenters are formed. Computational methods can be used to explore the potential energy surfaces of these reactions to understand the origins of stereoselectivity and regioselectivity.

By locating the transition state structures for competing reaction pathways, their corresponding activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be the kinetically favored one. For example, in a reaction involving the hydroxyl group of this compound, computational analysis can determine whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates.

Hypothetical Transition State Energy Data for a Nucleophilic Substitution:

PathwayActivation Energy (kcal/mol)
Path A (retention of stereochemistry) 25.4
Path B (inversion of stereochemistry) 22.1

This table is for illustrative purposes and does not represent experimentally verified data. In this hypothetical case, Path B would be favored.

Rationalization of Catalyst-Substrate Interactions in Asymmetric Synthesis

The synthesis of enantiomerically pure this compound often relies on asymmetric catalysis. Computational modeling can provide a detailed picture of the interactions between the catalyst and the substrate at the transition state, which is key to understanding the source of enantioselectivity.

By building a model of the catalyst-substrate complex, the non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other can be identified. This understanding can guide the design of new and more effective catalysts. For instance, if a chiral phosphoric acid catalyst is used, DFT calculations can model how the substrate binds to the catalyst and how this binding orients the substrate for a facial-selective reaction. This detailed mechanistic insight is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Dynamic Behavior and Conformational Flexibility

The 2,3-dihydrobenzofuran (B1216630) scaffold, being a fused ring system, possesses a degree of conformational rigidity. However, the five-membered dihydrofuran ring is not planar and can adopt different envelope or twisted conformations. MD simulations of various 2,3-dihydrobenzofuran derivatives indicate that the puckering of this ring is a key aspect of their dynamic behavior. For this compound, the puckering of the dihydrofuran ring would be a significant conformational feature, influencing the spatial orientation of the hydroxyl and bromo substituents.

Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its behavior in solution and its potential binding to biological targets. MD simulations in explicit solvent, typically water, are instrumental in characterizing these interactions.

Hydrogen Bonding: The hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. MD simulations coupled with radial distribution function analysis can reveal the structure and dynamics of the solvation shell around the molecule. researchgate.net For instance, simulations on other hydroxy-substituted benzofurans have been used to understand the influence of water on their stability. researchgate.net It is expected that water molecules would form a well-defined hydration layer around the hydroxyl group of this compound.

Halogen Bonding: The bromine atom at the C7 position can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. While often weaker than hydrogen bonds, halogen bonds are directional and can play a significant role in molecular recognition. Theoretical studies on other halogenated benzopyrans have highlighted the importance of such interactions in stabilizing crystal lattices. mdpi.com MD simulations can be parameterized to accurately model halogen bonds, providing insights into their occurrence and strength in different environments.

Hydrophobic and π-Interactions: The benzene ring of the benzofuran (B130515) scaffold is hydrophobic and capable of engaging in π-π stacking and other non-polar interactions. In an aqueous environment, hydrophobic interactions would drive the non-polar regions of the molecule to associate with other hydrophobic species or the non-polar regions of a binding pocket. Docking studies and MD simulations of various benzofuran derivatives have indeed pointed to the importance of hydrophobic and π-stacking interactions in their binding to biological targets. nih.gov

Illustrative Data from MD Simulations of Related Compounds

To provide a clearer picture of the types of data obtained from MD simulations, the following tables summarize hypothetical yet representative findings based on studies of analogous benzofuran derivatives.

Table 1: Key Intermolecular Interaction Parameters for a Generic Hydroxy-Substituted Dihydrobenzofuran in Aqueous Solution (from a hypothetical 100 ns MD simulation)

Interaction TypeInteracting AtomsAverage Distance (Å)Occupancy (%)
Hydrogen Bond (Donor)O-H (hydroxyl)···O (water)2.8 ± 0.385
Hydrogen Bond (Acceptor)O (hydroxyl)···H-O (water)2.9 ± 0.460
Hydrogen Bond (Acceptor)O (furan)···H-O (water)3.0 ± 0.545

Table 2: Conformational Dihedral Angle Analysis for a Generic Dihydrobenzofuran Ring (from a hypothetical MD simulation)

Dihedral AngleDescriptionPredominant Angle (degrees)
C2-C3-O-HRotation of hydroxyl group60° (gauche), 180° (anti)
O1-C2-C3-C3aPuckering of dihydrofuran ring± 25°

These tables illustrate how MD simulations can quantify the dynamic and interactive properties of molecules. For this compound, similar analyses would be invaluable in building a comprehensive understanding of its chemical and biological behavior at the molecular level. The combination of its rigid scaffold with the flexible and interactive hydroxyl and bromo substituents makes it a compelling subject for future, detailed molecular dynamics investigations.

Future Directions and Emerging Research Avenues for R 7 Bromo 2,3 Dihydrobenzofuran 3 Ol Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2,3-dihydrobenzofurans, including brominated derivatives, research is shifting away from traditional methods that often rely on harsh reagents and solvents. nih.gov Emerging green approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Recent studies have demonstrated the efficacy of visible light-mediated synthesis, which utilizes blue LED irradiation to activate reactions under mild conditions. researchgate.netmdpi.com This method, often coupled with photocatalysts, offers a sustainable alternative to conventional heating. mdpi.com Other innovative strategies include solvent-free, microwave-irradiated reactions and the use of catalytic systems like I₂/DMSO, which avoid the need for metal catalysts. researchgate.netnih.gov These methods align with the principles of green chemistry by improving atom economy and reducing the generation of hazardous byproducts. mdpi.com

Table 1: Comparison of Green Synthesis Approaches for Dihydrobenzofurans
ApproachKey FeaturesCatalyst/Promoter SystemAdvantagesReference
Visible Light-Mediated OxyselenocyclizationUses blue LED light to initiate the reaction.I₂/SnCl₂Mild conditions, good to excellent yields, avoids harsh reagents. researchgate.netmdpi.com
Microwave-Irradiated SynthesisSolvent-free, metal-free conditions.I₂/DMSORapid reaction times, high yields (40-99%), environmentally friendly. nih.gov
OrganocatalysisUtilizes small organic molecules as catalysts.Chiral Phosphoric AcidsCorresponds with green chemistry criteria, enables asymmetric synthesis. nih.gov

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity in the synthesis of chiral molecules like (R)-7-bromo-2,3-dihydrobenzofuran-3-ol is critical for their application, particularly in pharmaceuticals. Future research is heavily invested in discovering and optimizing novel catalytic systems that can precisely control stereochemistry.

Transition-metal catalysis remains a fertile ground for innovation. Iridium-catalyzed intramolecular hydroarylation, for instance, has been shown to produce chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org Similarly, palladium-catalyzed reactions, such as Heck-Matsuda couplings, offer robust pathways to enantioenriched dihydrobenzofuran cores, achieving enantiomeric ratios (er) up to 99:1. nih.gov Beyond metals, organocatalysis has emerged as a powerful tool, with chiral phosphoric acids and bifunctional quinine-derived squaramides enabling highly enantioselective [3+2] annulation and domino reactions. nih.govrsc.org A particularly novel approach involves biocatalysis, where engineered proteins, such as myoglobin (B1173299) variants, are used to catalyze reactions with exceptional diastereo- and enantioselectivity (>99.9% de and ee). nih.gov

Table 2: Novel Catalytic Systems for Enantioselective Dihydrobenzofuran Synthesis
Catalytic SystemReaction TypeKey AdvantagesReported EnantioselectivityReference
Cationic Iridium/Chiral BisphosphineIntramolecular HydroarylationHigh yields, effective directing group function.High (e.g., 85% ee) nii.ac.jprsc.org
Palladium/Chiral N,N LigandsHeck-Matsuda/CarbonylationMild conditions, broad functional group tolerance.Up to 99:1 er nih.gov
Chiral Phosphoric Acid (Organocatalyst)[3+2] AnnulationMetal-free, efficient for asymmetric synthesis.High nih.gov
Engineered Myoglobins (Biocatalyst)Benzofuran (B130515) CyclopropanationExceptional stereocontrol, high yields, preparative scale.>99.9% de and ee nih.gov

Expansion of Applications as a Stereodefined Synthon in Diverse Chemical Disciplines

The 2,3-dihydrobenzofuran (B1216630) core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. researchgate.netnih.gov The specific stereochemistry of this compound makes it an exceptionally valuable synthon for constructing complex, stereodefined target molecules.

Future applications are expected to expand significantly, particularly in medicinal chemistry. Derivatives of this scaffold have shown promise as inhibitors of monoamine oxidase type B (MAO-B), suggesting potential for treating neurodegenerative diseases. researchgate.netnih.gov The benzofuran framework is also integral to compounds with anticancer, anti-inflammatory, antiviral, and antibacterial properties. rsc.orgnih.gov For example, certain derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines. nih.gov The ability to use this compound as a chiral building block allows for the precise synthesis of these complex molecules, which is crucial for optimizing their therapeutic effects and minimizing off-target activity.

Table 3: Potential Applications of Dihydrobenzofuran Scaffolds
DisciplineTarget ApplicationExamples of Target Molecules/ActivityReference
Medicinal ChemistryNeurodegenerative DiseasesMonoamine Oxidase B (MAO-B) Inhibitors researchgate.netnih.gov
Medicinal ChemistryOncologyAnticancer agents, NF-κB inhibitors nih.govnih.gov
Medicinal ChemistryInfectious DiseasesAntiviral, antibacterial, antifungal agents rsc.org
AgrochemistryPesticide ProductionIntermediates for agrochemicals researchgate.net
NeuroscienceReceptor ResearchAnalogs of hallucinogens for studying 5-HT2A/2C receptors acs.org

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex chiral molecules can be a laborious, multi-step process. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to producing this compound and its derivatives with greater efficiency, reproducibility, and scalability. nih.govnih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides superior control over reaction parameters like temperature and pressure, often leading to higher yields and shorter reaction times. researchgate.net When combined with automated platforms, the entire synthetic workflow—from reagent dispensing to purification and analysis—can be streamlined. nih.govchiralpedia.com These "self-driving laboratories" can utilize machine learning algorithms to optimize reaction conditions iteratively, accelerating the discovery of new catalysts and synthetic routes. chiralpedia.com Platforms like the "Chemputer" demonstrate the potential for fully autonomous, multi-step synthesis, which would allow for the on-demand production of chiral building blocks like this compound. nih.gov

Table 4: Advantages of Flow Chemistry and Automation in Chiral Synthesis
TechnologyKey AdvantagesImpact on Synthesis of this compound
Continuous Flow ChemistryPrecise control over reaction parameters, enhanced safety, improved scalability, shorter reaction times.Higher yields, improved purity, easier scale-up for industrial production.
Automated Synthesis PlatformsHigh-throughput screening, increased reproducibility, reduced human error, remote operation.Rapid optimization of reaction conditions and catalysts for enhanced enantioselectivity.
Machine Learning IntegrationData-driven optimization, prediction of catalyst performance, discovery of novel reaction pathways.Accelerated development of more efficient and selective synthetic routes.

Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms, including the identification of transient intermediates, is crucial for optimizing enantioselective syntheses. spectroscopyonline.com Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools.

Techniques such as infrared (IR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates as a reaction progresses. spectroscopyonline.comyoutube.com For chiral synthesis, more specialized methods are emerging. Ion mobility-mass spectrometry (IM-MS) can separate and monitor diastereomeric reaction intermediates, providing kinetic data that can be used to predict the final enantioselectivity of a reaction. nih.gov Another cutting-edge approach utilizes the chirality-induced spin selectivity (CISS) effect, where continuous current measurements through a single-molecule junction can reveal changes in chirality in real-time. pku.edu.cn These advanced analytical methods provide unprecedented insight into the factors that control stereoselectivity, enabling a more rational design of catalysts and reaction conditions for the synthesis of enantiopure compounds like this compound.

Table 5: Advanced Spectroscopic Techniques for Monitoring Chiral Synthesis
TechniquePrincipleApplication in Chiral SynthesisReference
In Situ IR/Raman SpectroscopyMonitors vibrational modes of molecules to track concentration changes.General reaction progress monitoring, identification of functional group transformations. spectroscopyonline.comyoutube.com
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on size, shape, and charge to resolve isomers.Separates and monitors diastereomeric intermediates to predict final enantioselectivity. nih.gov
Chirality-Induced Spin Selectivity (CISS)Measures spin-dependent electron transport through chiral molecules.Real-time, in situ monitoring of chirality changes at the single-molecule level. pku.edu.cn
Chiral Tag Rotational SpectroscopyUses noncovalent chiral derivatization to analyze molecules via rotational spectroscopy.Assigns absolute configuration and determines enantiomeric excess without reference samples. nih.gov

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